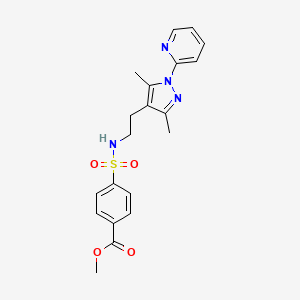![molecular formula C15H13N3O B3018346 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole CAS No. 224310-55-8](/img/structure/B3018346.png)
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group attached to an ethenyl linkage, which is further connected to a benzotriazole moiety. The molecular formula of this compound is C15H13N3O, and it has a molecular weight of 251.28 g/mol .
Méthodes De Préparation
The synthesis of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a benzotriazole moiety.
1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-indole: This compound features an indole ring, which imparts different chemical and biological properties.
Propriétés
IUPAC Name |
1-[(E)-2-(4-methoxyphenyl)ethenyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-13-8-6-12(7-9-13)10-11-18-15-5-3-2-4-14(15)16-17-18/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMJAHIKMGFW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B3018271.png)

![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)
![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)



![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)
